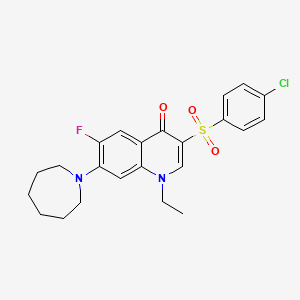
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one
Vue d'ensemble
Description
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, also known as AC-55541, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has also been found to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety-like behavior and depressive-like symptoms in animal models of anxiety and depression. 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, its use in experiments may be limited by its cost and availability. In addition, further research is needed to determine the optimal dosages and administration routes for 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one.
Orientations Futures
There are several future directions for the research of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to determine the safety and efficacy of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one in humans, as well as its optimal dosages and administration routes.
Applications De Recherche Scientifique
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and cognitive enhancer. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Animal studies have shown promising results, and further research is needed to determine the efficacy and safety of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one in humans.
Propriétés
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-16(24)8-10-17)23(28)18-13-19(25)21(14-20(18)26)27-11-5-3-4-6-12-27/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRKODMZYCSZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



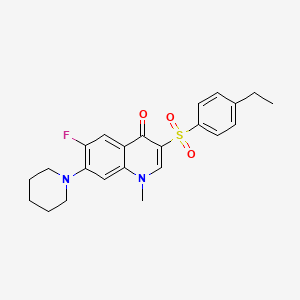

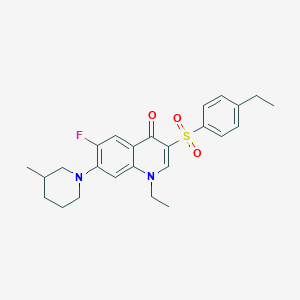
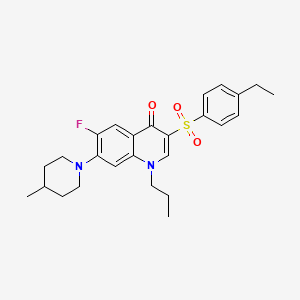

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409474.png)
![1-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409484.png)
![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409486.png)

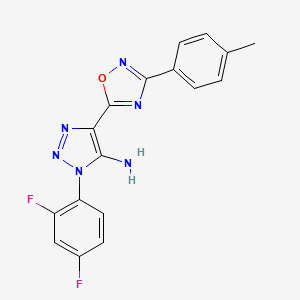
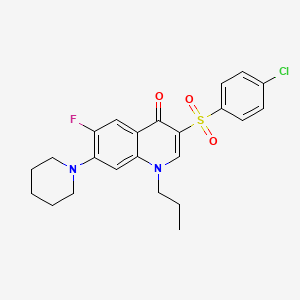

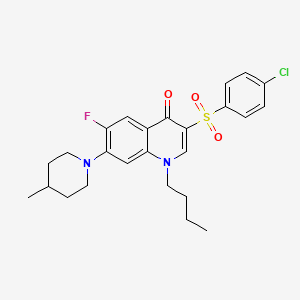
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409548.png)